1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide
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Overview
Description
- The 2-chlorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
- Reaction conditions: These reactions are typically performed under inert atmosphere (argon or nitrogen) with palladium catalysts and ligands in solvents like toluene or ethanol.
Addition of the 2-Methoxyethyl Chain:
- The final step involves the alkylation of the nitrogen atom with 2-methoxyethyl chloride.
- Reaction conditions: This step is usually carried out in the presence of a base like potassium carbonate in an organic solvent such as acetonitrile.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing automated systems for reagent addition and product isolation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide typically involves multi-step organic reactions. One common route includes:
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Formation of the Methanesulfonamide Core:
- Starting with methanesulfonyl chloride, it reacts with an amine to form the methanesulfonamide core.
- Reaction conditions: Typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures.
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Attachment of the Pyridinylmethyl Group:
- The pyridin-4-ylmethyl group is introduced via a nucleophilic substitution reaction.
- Reaction conditions: This step often requires a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl chain can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over palladium on carbon (Pd/C) or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst, sodium borohydride in methanol.
Substitution: Sodium amide in liquid ammonia, thiourea in ethanol.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include primary amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential use in treating diseases due to its unique structural features that may interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-N-(2-hydroxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
1-(2-Chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide: Similar structure but with the pyridinylmethyl group attached at the 3-position instead of the 4-position.
Uniqueness: 1-(2-Chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-22-11-10-19(12-14-6-8-18-9-7-14)23(20,21)13-15-4-2-3-5-16(15)17/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPJUIXHKLXWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)S(=O)(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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